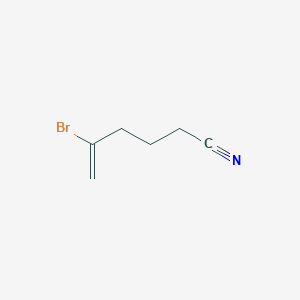

5-Bromo-5-hexenenitrile

Description

Properties

IUPAC Name |

5-bromohex-5-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c1-6(7)4-2-3-5-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAOXCAUSRUFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446760 | |

| Record name | 5-bromohex-5-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177170-83-1 | |

| Record name | 5-bromohex-5-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-5-hexenenitrile

This guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-5-hexenenitrile, a specialty chemical intermediate with potential applications in the development of novel pharmaceutical and agrochemical agents. The bifunctional nature of this molecule, possessing both a nitrile group and a vinyl bromide, makes it a versatile building block for introducing complex molecular architectures. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and field-proven considerations for the successful synthesis and purification of the target compound.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached via a two-step sequence, commencing with a commercially available or readily synthesized precursor. The overall strategy involves the initial formation of the C6 nitrile backbone followed by a highly selective bromination at the allylic position.

The proposed synthetic pathway unfolds as follows:

-

Nucleophilic Substitution: Synthesis of the precursor, 5-hexenenitrile, through the reaction of 5-bromo-1-pentene with a cyanide salt.

-

Allylic Bromination: Introduction of the bromine atom at the C5 position of 5-hexenenitrile via a free-radical Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).

This guide will dissect each stage of this pathway, providing not only detailed experimental protocols but also the underlying chemical principles that govern the reactions, ensuring a deep and practical understanding for the executing chemist.

Part 1: Synthesis of the Precursor, 5-Hexenenitrile

The initial step focuses on the construction of the 5-hexenenitrile scaffold. This is achieved through a classic SN2 reaction, a cornerstone of organic synthesis, where the bromide in 5-bromo-1-pentene is displaced by a cyanide nucleophile.

Mechanistic Insights: The SN2 Pathway

The reaction between a primary alkyl halide, such as 5-bromo-1-pentene, and a cyanide salt like sodium or potassium cyanide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted process, the cyanide ion attacks the electrophilic carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide leaving group. The use of an ethanolic solvent is crucial as it solubilizes the cyanide salt to an extent, while the presence of water is minimized to prevent the competing formation of 5-hexen-1-ol.[1]

Experimental Protocol: Synthesis of 5-Hexenenitrile

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| 5-Bromo-1-pentene | 149.03 | 14.9 g | 0.10 |

| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |

| Ethanol (anhydrous) | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium cyanide (5.4 g, 0.11 mol) and anhydrous ethanol (100 mL).

-

Stir the suspension and add 5-bromo-1-pentene (14.9 g, 0.10 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

The crude 5-hexenenitrile can be purified by vacuum distillation to yield a colorless liquid.

Part 2: Allylic Bromination to Yield this compound

The final and key transformation is the selective bromination of 5-hexenenitrile at the allylic position (the carbon atom adjacent to the double bond). The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this purpose.[3][4][5] This reaction is renowned for its ability to introduce a bromine atom at the allylic position without significant competing addition to the double bond.[3]

Mechanistic Deep Dive: The Wohl-Ziegler Radical Chain Reaction

The Wohl-Ziegler bromination proceeds through a free-radical chain mechanism.[6][7][8] The key to its selectivity lies in maintaining a low concentration of bromine (Br₂) and bromine radicals (Br•) in the reaction mixture.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation.[9] This generates initiator radicals which then react with a source of bromine to produce a bromine radical.

Propagation:

-

A bromine radical abstracts a hydrogen atom from the allylic position of 5-hexenenitrile. This is the rate-determining step and is favored due to the lower bond dissociation energy of the allylic C-H bond and the resonance stabilization of the resulting allylic radical.[7][8]

-

The allylic radical then reacts with a molecule of Br₂ to form the product, this compound, and a new bromine radical, which continues the chain reaction.

Role of NBS: N-Bromosuccinimide's primary role is to provide a constant, low concentration of molecular bromine.[3][6][9] The hydrogen bromide (HBr) generated during the propagation step reacts with NBS to produce succinimide and a fresh molecule of Br₂.[7][9] This prevents the accumulation of HBr and Br₂, which could otherwise lead to the undesired electrophilic addition of bromine across the double bond.

Diagram of the Wohl-Ziegler Reaction Mechanism

A simplified representation of the Wohl-Ziegler radical chain mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| 5-Hexenenitrile | 95.14 | 9.5 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 5-hexenenitrile (9.5 g, 0.10 mol), N-bromosuccinimide (18.7 g, 0.105 mol), and azobisisobutyronitrile (0.164 g, 0.001 mol) in carbon tetrachloride (150 mL). Note: CCl₄ is toxic and ozone-depleting; trifluorotoluene can be a suitable alternative.[4]

-

Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated with a UV lamp if desired.

-

The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.[10]

Experimental Workflow Diagram

A flowchart illustrating the key stages of the synthesis of this compound.

Conclusion and Future Perspectives

The described two-step synthesis provides a robust and logical pathway to this compound. The success of this synthesis hinges on careful control of reaction conditions, particularly in the Wohl-Ziegler bromination step, to ensure high selectivity for the desired allylic bromide. The purification of the final product is also critical to remove byproducts and unreacted starting materials. This compound represents a valuable synthetic intermediate, and the development of efficient and scalable routes to its synthesis is of significant interest to the chemical and pharmaceutical industries. Further optimization of this pathway, including the exploration of greener solvents and catalysts, will undoubtedly enhance its applicability and environmental footprint.

References

-

OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

OpenStax. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination. (2023-09-20). [Link]

-

Chemistry LibreTexts. 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination. (2024-09-24). [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). [Link]

-

Synlett. User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. (2025-03-07). [Link]

-

Wikipedia. Wohl–Ziegler bromination. [Link]

-

Chem-Station. Wohl-Ziegler Bromination. (2014-04-19). [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

-

YouTube. Nucleophilic substitution reactions with cyanide. (2015-05-10). [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

-

A-Level Chemistry. Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgosolver.com [orgosolver.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-5-hexenenitrile chemical properties and structure

An In-Depth Technical Guide to 5-Bromo-5-hexenenitrile: Chemical Properties, Structure, and Applications in Modern Synthesis

Authored by: A Senior Application Scientist

Abstract: this compound is a bifunctional molecule of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of complex molecular architectures and pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and synthetic utility. We will delve into its reactivity, highlighting its role in key transformations such as cross-coupling reactions, and discuss its potential applications in the field of drug discovery and development.

Introduction

This compound, with the CAS number 177170-83-1, is a valuable reagent that combines the reactivity of a vinyl bromide and a nitrile functional group within a six-carbon aliphatic chain.[1] This unique combination allows for sequential and diverse chemical modifications, making it an attractive starting material for the synthesis of a wide array of organic compounds. The vinyl bromide moiety serves as a handle for the introduction of carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into amines, amides, carboxylic acids, or serve as a precursor for heterocyclic systems. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core chemical principles and practical applications of this compound.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a hexanenitrile backbone with a bromine atom and a double bond at the 5-position. This arrangement results in a terminal vinyl bromide functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177170-83-1 | [1] |

| Molecular Formula | C₆H₈BrN | [1] |

| Molecular Weight | 174.04 g/mol | [1] |

| Predicted Boiling Point | 238.7 ± 33.0 °C | [1] |

| Predicted Density | 1.348 ± 0.06 g/cm³ | [1] |

| Appearance | Not specified, likely a liquid | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Spectroscopic Analysis

While a publicly available, fully characterized set of spectra for this compound is not readily found, its structure allows for the prediction of its key spectroscopic features based on well-established principles of NMR, IR, and mass spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the aliphatic chain protons, and the protons on the carbon adjacent to the nitrile group. The two geminal vinyl protons will likely appear as two distinct signals in the region of 5.5-6.5 ppm, each showing coupling to the other. The protons on the aliphatic chain (C2, C3, and C4) would resonate in the upfield region, typically between 1.5 and 2.5 ppm, with their multiplicity determined by the neighboring protons. The protons at C2, being adjacent to the electron-withdrawing nitrile group, would be expected to be the most downfield of the aliphatic signals.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by six distinct signals. The nitrile carbon (C1) would appear significantly downfield, typically in the range of 115-125 ppm. The sp² carbons of the vinyl group (C5 and C6) would resonate in the olefinic region, with C5 (bearing the bromine) expected around 110-120 ppm and C6 around 130-140 ppm. The sp³ carbons of the aliphatic chain (C2, C3, and C4) would be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[2] A sharp, medium-intensity absorption band is expected around 2240-2260 cm⁻¹ for the C≡N stretching vibration of the nitrile group. The C=C stretching vibration of the vinyl group would likely appear in the 1620-1680 cm⁻¹ region.[3] The C-H stretching vibrations of the sp² hybridized carbons of the alkene would be observed just above 3000 cm⁻¹, while the sp³ C-H stretches of the aliphatic chain would be seen just below 3000 cm⁻¹.[4]

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 173 and 175, with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).[5] Fragmentation patterns would likely involve the loss of a bromine atom, the nitrile group, and cleavage of the aliphatic chain.

Synthesis of this compound

Proposed Synthetic Protocol (Generalized)

This protocol is a conceptual outline and would require experimental optimization.

Step 1: Synthesis of Hex-5-ynenitrile

A suitable starting material would be 5-hexyn-1-ol, which can be oxidized to the corresponding aldehyde and then converted to the nitrile, or the hydroxyl group can be converted to a leaving group (e.g., tosylate) and displaced with cyanide.

Step 2: Anti-Markovnikov Hydrobromination of Hex-5-ynenitrile

The terminal alkyne can undergo hydrobromination to yield the desired terminal vinyl bromide. Anti-Markovnikov addition is crucial to obtain the 5-bromo isomer. This can often be achieved using radical initiators or specific transition metal catalysts.[6]

Experimental Procedure (Conceptual):

-

To a solution of hex-5-ynenitrile in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether), add a source of HBr (e.g., HBr gas or a solution of HBr in acetic acid).

-

In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or a suitable catalyst, stir the reaction mixture at an appropriate temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile building block in organic synthesis.

Cross-Coupling Reactions

The vinyl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[7][8] These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or vinyl substituents at the 5-position.[9]

-

Heck Reaction: Coupling with alkenes under palladium catalysis can lead to the formation of dienes.[8]

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst can be used to synthesize enynes.

Caption: Suzuki cross-coupling of this compound.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities:

-

Reduction: Reduction with reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can yield the corresponding primary amine, 6-amino-1-bromo-1-hexene.

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, 5-bromo-5-hexenoic acid, or the corresponding amide.

Applications in Drug Discovery and Development

Bromo-organic compounds are important intermediates in the synthesis of pharmaceuticals.[10] The ability to introduce diverse substituents via cross-coupling reactions makes this compound a potentially valuable building block for creating libraries of compounds for biological screening. The hexenenitrile scaffold can be elaborated to access a wide range of molecular shapes and functionalities, which is a key aspect of modern drug discovery.[11] For instance, the introduction of aromatic or heteroaromatic moieties through Suzuki coupling could lead to compounds with potential applications as anticancer or antimicrobial agents.[10]

Safety and Handling

As with many bromo-organic compounds and nitriles, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its ability to undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it a valuable tool for the construction of complex molecules. For researchers in drug discovery and development, this compound offers a flexible platform for the synthesis of novel chemical entities with potential therapeutic applications. Further exploration of the reactivity and applications of this compound is warranted and is likely to lead to new and innovative synthetic methodologies.

References

-

Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

-

Organic Syntheses. 2,4-Dibromo-3-pentanone. [Link]

-

Organic Syntheses. 2-(2-Bromophenyl)-2-propylpentanenitrile. [Link]

-

Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach. RSC Advances, 2023. [Link]

-

ResearchGate. (a) Synthesis of aryl and vinyl nitriles from organo‐bromides. (b) Synthesis of HIV‐1 protease inhibitor. [Link]

-

MDPI. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. [Link]

-

ResearchGate. Synthesis of Multi-Substituted 4,5-Dihydrofurans. [Link]

-

PubChem. 5-Hexenenitrile. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

NIST WebBook. 5-Bromo-1-hexene. [Link]

-

Beilstein Journal of Organic Chemistry. [2 + 2] photocycloaddition. [Link]

-

PubMed. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIST WebBook. 5-Hexenenitrile, 2-methyl-. [Link]

-

ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. [Link]

-

ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

TSFX. IR Spectra: Tricks for Identifying the 5 Zones. [Link]

-

University of Wisconsin-River Falls. 5: Organic Spectrometry. [Link]

- Google Patents. CN115850026A - Method for synthesizing 5-hexene-1-alcohol.

-

University of Calgary. INFRARED SPECTROSCOPY (IR). [Link]

- Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)

-

The Good Scents Company. 5-hexene nitrile, 5048-19-1. [Link]

-

ZORA - UZH. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. tsfx.edu.au [tsfx.edu.au]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. News - Emerging applications of 5-bromo-1-pentene in medicine [xinchem.com]

- 11. CAS 5048-19-1: 5-Hexenenitrile | CymitQuimica [cymitquimica.com]

5-Bromo-5-hexenenitrile: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-5-hexenenitrile, a bifunctional molecule with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this guide leverages established chemical principles and data from analogous structures to offer in-depth insights into its synthesis, characterization, reactivity, and potential applications. By examining the distinct and synergistic properties of its vinyl bromide and nitrile functionalities, this document serves as a valuable resource for researchers and scientists seeking to incorporate this versatile building block into their synthetic strategies.

Chemical Identity and Physicochemical Properties

This compound is a chemical entity possessing both a reactive vinyl bromide and a versatile nitrile functional group. These two moieties, separated by a flexible four-carbon chain, allow for orthogonal chemical transformations, making it an attractive intermediate for the synthesis of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 177170-83-1 | , |

| Molecular Formula | C₆H₈BrN | |

| Molecular Weight | 174.04 g/mol | |

| Predicted Boiling Point | 238.7±33.0 °C | |

| Predicted Density | 1.348±0.06 g/cm³ |

Proposed Synthetic Routes

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on the principles of organic synthesis, several plausible routes can be designed by retrosynthetically disconnecting the target molecule into readily available starting materials. The key challenges lie in the selective introduction of the vinyl bromide and the nitrile group.

Strategy 1: From a Ketone Precursor

A common and effective method for the synthesis of vinyl halides is from ketone precursors.[1][2][3] This strategy would involve the initial synthesis of 5-oxohexanenitrile, followed by its conversion to the target vinyl bromide.

Caption: Proposed synthesis of this compound from a ketone precursor.

Experimental Protocol (General Procedure):

-

Synthesis of 5-Oxohexanenitrile: This precursor can be synthesized through various established methods, such as the oxidation of 5-hydroxyhexanenitrile or the hydroboration-oxidation of 5-hexynenitrile.

-

Formation of the Vinyl Phosphate: To a solution of 5-oxohexanenitrile in an aprotic solvent (e.g., THF, CH₂Cl₂), add a suitable base (e.g., triethylamine, pyridine). Cool the mixture to 0 °C and add a phosphorylating agent (e.g., diphenyl chlorophosphate) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Conversion to Vinyl Bromide: To a solution of the crude vinyl phosphate in a suitable solvent (e.g., dichloromethane), add a brominating agent such as triphenylphosphine dibromide at 0 °C. The reaction is typically stirred for several hours at room temperature.

-

Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Strategy 2: From a Terminal Alkyne

The anti-Markovnikov hydrobromination of a terminal alkyne presents another viable route to the target molecule.[4][5] This approach would start from 5-hexynenitrile.

Caption: Proposed synthesis of this compound from a terminal alkyne.

Experimental Protocol (General Procedure):

-

Synthesis of 5-Hexynenitrile: This starting material can be prepared by the reaction of 5-chloro-1-pentyne with sodium cyanide.

-

Hydrobromination:

-

Radical Addition: A solution of 5-hexynenitrile in a suitable solvent is treated with HBr gas in the presence of a radical initiator such as benzoyl peroxide or AIBN, often under UV irradiation.

-

Catalytic Method: A more modern and selective approach involves a catalytic anti-Markovnikov hydrobromination, for instance, using a copper catalyst with a suitable brominating agent.[4]

-

-

Work-up and Purification: The reaction mixture is carefully neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for this compound, the following characterization data are predicted based on the analysis of its functional groups and data from similar compounds.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the protons adjacent to the nitrile group, and the methylene protons of the aliphatic chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5 - 6.0 | m | 2H | =CH₂ (vinyl protons) |

| ~2.4 | t | 2H | -CH₂-CN |

| ~2.2 | q | 2H | -CH₂-C(Br)= |

| ~1.8 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the sp² carbons of the vinyl group, the sp carbon of the nitrile, and the sp³ carbons of the aliphatic backbone.

| Chemical Shift (δ, ppm) | Assignment |

| ~130 - 140 | C(Br)=CH₂ |

| ~120 - 125 | C(Br)=C H₂ |

| ~118 - 122 | -C≡N |

| ~30 - 40 | -C H₂-C(Br)= |

| ~25 - 35 | -C H₂-CH₂-CN |

| ~15 - 25 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the nitrile and the carbon-carbon double bond.[8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 - 2260 | Medium | C≡N stretch |

| ~1630 - 1650 | Medium | C=C stretch (vinyl) |

| ~3080 - 3100 | Medium | =C-H stretch (vinyl) |

| ~2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~550 - 750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11][12] Fragmentation patterns would likely involve the loss of Br, HCN, and cleavage of the aliphatic chain.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound opens up a wide array of synthetic possibilities, allowing for sequential or potentially one-pot transformations.

Reactions of the Vinyl Bromide Moiety

The vinyl bromide group is a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.[13][14][15]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents.[13][14][16][17] This is a powerful method for constructing complex molecular skeletons.

-

Heck-Mizoroki Reaction: Coupling with alkenes under palladium catalysis provides a route to substituted dienes.[18][19][20]

-

Stille Coupling: Reaction with organostannanes can also be employed for C-C bond formation.

-

Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis yields enynes.

Caption: Key cross-coupling reactions of the vinyl bromide moiety.

Reactions of the Nitrile Group

The nitrile group is a valuable functional group that can be transformed into a variety of other functionalities.[21][22][23][24][25]

-

Reduction to Amine: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the corresponding primary amine, 6-bromo-6-hepten-1-amine.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, 6-bromo-6-heptenoic acid.

-

Reaction with Organometallic Reagents: Addition of Grignard or organolithium reagents followed by aqueous workup leads to the formation of ketones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chadsprep.com [chadsprep.com]

- 6. 5-Bromo-1-hexene [webbook.nist.gov]

- 7. 5-Hexenenitrile | C6H9N | CID 123222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. edu.rsc.org [edu.rsc.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

The Reactivity Profile of the Vinyl Bromide in 5-Bromo-5-hexenenitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the vinyl bromide moiety within the 5-bromo-5-hexenenitrile framework. While direct experimental data on this specific molecule is limited, this document synthesizes established principles of vinyl halide chemistry with the electronic influence of the distal nitrile group to present an inferred yet robust reactivity profile. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, offering insights into the molecule's potential applications in palladium-catalyzed cross-coupling reactions, radical cyclizations, and other transformations. Detailed experimental protocols, adapted from analogous systems, are provided to facilitate the practical application of the concepts discussed.

Introduction: The Synthetic Potential of a Bifunctional Building Block

This compound is a fascinating, bifunctional molecule that marries the reactivity of a vinyl bromide with the synthetic versatility of a nitrile. The vinyl bromide serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[1][2] The nitrile group, while electronically distant, exerts a subtle but significant influence on the reactivity of the vinyl bromide and offers a site for subsequent functionalization. This guide will explore the nuanced reactivity of this molecule, providing a theoretical and practical framework for its utilization in complex molecule synthesis.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a two-step sequence starting from a suitable aldehyde precursor. This approach leverages well-established olefination and hydrohalogenation methodologies.

Synthetic Pathway

A likely synthetic route would involve a Corey-Fuchs reaction to generate a terminal alkyne, followed by a regioselective hydrobromination.[3][4][5]

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols (Adapted)

Step 1: Synthesis of 5-Hexynenitrile via Seyferth-Gilbert Homologation (Alternative to Corey-Fuchs)

The Seyferth-Gilbert homologation offers a one-pot conversion of aldehydes to terminal alkynes.[6][7][8][9][10]

-

To a solution of dimethyl (diazomethyl)phosphonate (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add potassium tert-butoxide (1.2 equiv.) portionwise.

-

Stir the resulting mixture for 30 minutes at -78 °C.

-

Add a solution of 4-cyanobutanal (1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-hexynenitrile.

Step 2: Anti-Markovnikov Hydrobromination of 5-Hexynenitrile

Radical-initiated hydrobromination of the terminal alkyne will yield the desired terminal vinyl bromide.[11][12][13][14]

-

Dissolve 5-hexynenitrile (1.0 equiv.) in a suitable solvent such as hexane.

-

Add a radical initiator, such as benzoyl peroxide (ROOR) (0.05 equiv.).

-

Bubble hydrogen bromide gas through the solution at 0 °C or use a solution of HBr in acetic acid.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Electronic Profile and Inferred Reactivity

The reactivity of the vinyl bromide in this compound is primarily dictated by the electronic properties of the C(sp²)-Br bond. The distal nitrile group, being electron-withdrawing, will exert a through-bond inductive effect (-I effect), which can subtly influence the reactivity of the vinyl bromide. This effect is expected to slightly decrease the electron density of the double bond, potentially making the bromine atom a better leaving group in certain reactions.

| Property | Influence of the Nitrile Group | Predicted Impact on Reactivity |

| C-Br Bond Polarity | Increased polarization due to the -I effect of the cyano group. | May facilitate oxidative addition in palladium-catalyzed reactions. |

| Alkene Electron Density | Slightly reduced. | May affect the rate of reactions sensitive to alkene electronics, such as the Heck reaction. |

| Radical Stability | Minimal direct effect on the stability of a vinyl radical at C5. | Radical reactions are expected to proceed similarly to unsubstituted analogs. |

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the vinyl bromide and an organoboron reagent.[15][16][17][18][19][20]

Generic Experimental Protocol:

-

To a degassed mixture of this compound (1.0 equiv.), a boronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Phenyl-5-hexenenitrile |

| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 5-Vinyl-5-hexenenitrile |

| Alkylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 5-Alkyl-5-hexenenitrile |

Heck Reaction

The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene.[1][21][22][23]

Generic Experimental Protocol:

-

To a mixture of this compound (1.0 equiv.), an alkene (1.5 equiv.), and a base such as triethylamine (2.0 equiv.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a palladium catalyst like Pd(OAc)₂ (0.05 equiv.) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv.).

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction for completion by TLC or GC-MS.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of the vinyl bromide with an organozinc reagent, offering high functional group tolerance.[2][24][25][26][27]

Generic Experimental Protocol:

-

To a solution of this compound (1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a solution of the organozinc reagent (1.2 equiv.) dropwise at room temperature.

-

Stir the reaction mixture until completion (monitor by TLC or GC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Radical Reactions

The C-Br bond in this compound can undergo homolytic cleavage to generate a vinyl radical. This intermediate can participate in various transformations, most notably intramolecular cyclization if a suitable radical acceptor is present. Given the structure of this compound, an intramolecular radical cyclization onto the nitrile group is a plausible reaction pathway under radical-generating conditions.

Intramolecular Radical Cyclization

The generation of a vinyl radical at C5 could lead to a 5-exo-dig cyclization onto the nitrile group, followed by further reactions of the resulting imidoyl radical. This type of cyclization is a powerful method for the synthesis of cyclic compounds.[28][29][30][31][32]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 7. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 8. Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI Blog [oreateai.com]

- 9. tutorchase.com [tutorchase.com]

- 10. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 11. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of new functionalized triarylmethanes via Suzuki cross-coupling and Heck-type vinylation reactions [comptes-rendus.academie-sciences.fr]

- 17. m.youtube.com [m.youtube.com]

- 18. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Heck Reaction [organic-chemistry.org]

- 22. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. synarchive.com [synarchive.com]

- 25. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. par.nsf.gov [par.nsf.gov]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Copper-mediated bromine atom transfer radical cyclisation of unactivated alkyl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation of 5-Bromo-5-hexenenitrile

Introduction

For researchers, scientists, and professionals in drug development, the precise functionalization of molecules is a cornerstone of innovation. 5-Bromo-5-hexenenitrile, a bifunctional molecule containing both a vinyl bromide and a nitrile group, represents a versatile building block for the synthesis of more complex chemical entities. The strategic introduction of a bromine atom at the allylic position of 5-hexenenitrile is a key transformation that opens avenues for subsequent nucleophilic substitutions, cross-coupling reactions, and other modifications. This guide provides a comprehensive exploration of the mechanism behind the formation of this compound, grounded in the principles of free-radical chemistry. We will delve into the causality of experimental choices, present a robust, self-validating protocol, and offer predicted analytical data for the characterization of the target molecule.

Core Principles: The Wohl-Ziegler Reaction

The synthesis of this compound is achieved through an allylic bromination, a classic transformation in organic chemistry known as the Wohl-Ziegler reaction.[1][2] This reaction selectively introduces a bromine atom at the carbon adjacent to a double bond. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under controlled conditions.[3] A key advantage of using NBS is that it maintains a low and constant concentration of molecular bromine (Br₂) in the reaction medium, thereby favoring the desired allylic substitution over the competing electrophilic addition of bromine across the double bond.[4]

Mechanistic Deep Dive: A Radical Chain Pathway

The formation of this compound proceeds via a free-radical chain mechanism, which can be dissected into three distinct stages: initiation, propagation, and termination.

Initiation: The Genesis of Radicals

The reaction is initiated by the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), upon exposure to heat or UV light.[1] This generates initial radicals which then react with N-bromosuccinimide (NBS) to produce a bromine radical (Br•). The relatively weak N-Br bond in NBS facilitates this process.

Caption: Initiation of the allylic bromination.

Propagation: The Chain Reaction

The propagation phase consists of two key steps that constitute the chain reaction:

-

Step 1: Allylic Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the allylic position (C4) of 5-hexenenitrile. This is the rate-determining step and is favored due to the lower bond dissociation energy of allylic C-H bonds compared to other C-H bonds in the molecule.[5] This abstraction generates a resonance-stabilized allylic radical.

-

Step 2: Bromination of the Allylic Radical: The newly formed allylic radical reacts with a molecule of bromine (Br₂), which is present in low concentration, to yield the final product, this compound, and a new bromine radical. This bromine radical can then participate in another hydrogen abstraction, thus propagating the chain.

The necessary Br₂ is generated in situ from the reaction of HBr (a byproduct of the hydrogen abstraction) with NBS.[3] This clever regeneration maintains the low Br₂ concentration crucial for selectivity.

Caption: The propagation cycle of allylic bromination.

Potential for Allylic Rearrangement and Isomeric Products

The allylic radical formed from 5-hexenenitrile is resonance-stabilized, meaning the unpaired electron is delocalized over two carbon atoms (C4 and C6). This delocalization can lead to the formation of two constitutional isomers upon reaction with Br₂.

Caption: Resonance structures of the allylic radical.

Reaction of the bromine molecule at C4 would lead to the thermodynamically more stable internal alkene, while reaction at C6 would yield the terminal alkene. The distribution of these products can be influenced by steric and electronic factors, as well as the reaction conditions. For terminal alkenes like 5-hexenenitrile, the formation of the rearranged, internal bromoalkene is often a significant pathway.[6]

Termination: Ending the Chain

The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical and an allylic radical combining.

Experimental Protocol: A Self-Validating System

The following is a proposed experimental protocol for the synthesis of this compound, adapted from a similar, well-established procedure for the allylic bromination of an analogous substrate.[7]

| Parameter | Value/Condition | Rationale for Causality |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | CCl₄ is a traditional solvent for Wohl-Ziegler reactions as it is inert to the radical conditions.[8] Acetonitrile is a viable, less toxic alternative.[1] |

| Radical Initiator | Dibenzoyl Peroxide or AIBN | Provides a reliable source of initial radicals upon heating to initiate the chain reaction. |

| Temperature | Reflux | The thermal energy is required to induce the decomposition of the radical initiator and drive the reaction. |

| Monitoring | Disappearance of NBS/Appearance of Succinimide | Succinimide, the byproduct of the reaction, is insoluble in CCl₄ and will float to the surface, providing a visual cue for reaction completion.[1] |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hexenenitrile (1.0 equivalent) in carbon tetrachloride (10 volumes).

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of dibenzoyl peroxide (0.02 equivalents) to the solution.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide floating on the solvent surface.

-

Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide by-product.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 5.8-6.2 (m, 2H, -CH=CH-), 4.0-4.2 (m, 1H, -CHBr-), 2.3-2.6 (t, 2H, -CH₂-CN), 1.8-2.2 (m, 2H, -CH₂-CH₂-CN) |

| ¹³C NMR (CDCl₃) | δ 130-135 (-CH=), 120-125 (=CH-), 118-120 (-CN), 50-55 (-CHBr-), 30-35 (-CH₂-), 20-25 (-CH₂-) |

| IR (thin film) | ~3050 cm⁻¹ (=C-H stretch), ~2250 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (C=C stretch), ~600-700 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | M⁺ peak corresponding to C₆H₈BrN, characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). |

Conclusion

The formation of this compound via the Wohl-Ziegler reaction is a powerful synthetic tool that leverages a well-understood free-radical chain mechanism. The use of N-bromosuccinimide is critical for achieving the desired allylic substitution with high selectivity. Careful consideration of the potential for allylic rearrangement is necessary to predict and potentially control the formation of isomeric products. The proposed experimental protocol provides a solid foundation for the synthesis of this valuable building block, and the predicted spectroscopic data will aid in its characterization. This guide serves as a testament to the predictive power of mechanistic understanding in guiding synthetic strategy and enabling the creation of novel molecules for scientific advancement.

References

- Wiley-VCH. (2007). Supporting Information.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2014, June 19). How can I achieve allylic bromination? I have an incomplete reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

YouTube. (2020, October 24). Brominating the Allylic Position with NBS. Retrieved from [Link]

-

OpenRiver. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hexenenitrile. Retrieved from [Link]

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. openriver.winona.edu [openriver.winona.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Navigating the Synthesis and Supply of 5-Bromo-5-hexenenitrile: A Technical Guide for Chemical Researchers

For the discerning researcher in organic synthesis and drug development, the strategic incorporation of unique functional groups is paramount to molecular innovation. 5-Bromo-5-hexenenitrile, a molecule featuring both a terminal vinyl bromide and a nitrile moiety, presents itself as a versatile building block. This guide offers an in-depth exploration of its chemical attributes, a practical overview of its commercial availability, and a scientifically grounded perspective on its synthesis and potential applications.

Molecular Profile and Physicochemical Properties

This compound possesses a chemical structure that lends itself to a variety of synthetic transformations. The vinyl bromide can participate in cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Hexenenitrile | 5-Bromo-1-hexene |

| Molecular Formula | C₆H₈BrN | C₆H₉N[1][2][3] | C₆H₁₁Br[4] |

| Molecular Weight | 174.04 g/mol [5] | 95.14 g/mol [1][2] | 163.056 g/mol [4] |

| Boiling Point | 238.7±33.0 °C (Predicted)[5] | 160-162 °C @ 760 mmHg[6] | Not available |

| Density | 1.348±0.06 g/cm³ (Predicted)[5] | Not available | Not available |

| CAS Number | 177170-83-1[5][7] | 5048-19-1[1][3][6][8] | 4558-27-4[4] |

It is important to note that some of the physicochemical data for this compound are predicted, highlighting its status as a specialized research chemical.[5]

Commercial Availability and Procurement

For researchers looking to acquire this compound, the compound is available from a select number of specialized chemical suppliers. These suppliers typically cater to research and development quantities.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Additional Information |

| BLDpharm | This compound | 177170-83-1 | Provides access to NMR, HPLC, LC-MS, and UPLC data.[7] |

| ChemicalBook | 5-Bromohex-5-enenitrile | 177170-83-1 | Lists predicted properties such as boiling point and density.[5] |

Prospective buyers should contact these suppliers directly to inquire about purity, available quantities, and current pricing. Given its specialized nature, custom synthesis may be an option offered by some suppliers for larger quantities.

Synthesis Strategies: A Proposed Retrosynthetic Approach

Caption: Retrosynthetic analysis for this compound.

A potential forward synthesis could involve the allylic bromination of 5-hexenenitrile using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

Proposed Experimental Protocol: Synthesis of this compound from 5-Hexenenitrile

Disclaimer: This is a theoretical protocol and should be optimized and performed with all necessary safety precautions by a qualified chemist.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-hexenenitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Applications in Synthetic Chemistry and Drug Discovery

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of complex molecules.

-

Cross-Coupling Reactions: The vinyl bromide moiety is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at the 5-position.

-

Nucleophilic Substitution: The bromine atom can also undergo nucleophilic substitution, although this is generally less favorable on a vinylic substrate compared to an alkyl halide.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations open up a vast chemical space for derivatization.

Caption: Potential synthetic transformations of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, general precautions for handling bromo- and nitrile-containing compounds should be strictly followed.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10][11][12] Avoid contact with skin, eyes, and clothing.[9][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[9][11]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air.[9] If swallowed, rinse mouth with water and consult a physician.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

Researchers should always consult the supplier-provided SDS before handling any chemical.

Conclusion

This compound is a specialized yet potentially valuable building block for chemical synthesis. While its commercial availability is limited to a few suppliers, its synthesis from more common precursors appears feasible. The dual functionality of this molecule offers a range of possibilities for the construction of complex molecular architectures, making it a compound of interest for researchers in drug discovery and materials science. As with any research chemical, proper safety precautions are paramount during its handling and use.

References

- Sigma-Aldrich. (2014).

- Fisher Scientific. (2010).

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.

- Fisher Scientific. (n.d.).

-

PubChem. (n.d.). 5-Bromohexanenitrile. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-hexene nitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hexenenitrile. Retrieved from [Link]

-

Angene Chemical. (n.d.). 5-Hexenenitrile. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5-hexene-1-alcohol.

-

NIST. (n.d.). 5-Bromo-1-hexene. Retrieved from [Link]

- ChemicalBook. (2025). A new method for synthesizing 5-Bromo-1-pentene.

Sources

- 1. 5-Hexenenitrile | C6H9N | CID 123222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. angenesci.com [angenesci.com]

- 4. 5-Bromo-1-hexene [webbook.nist.gov]

- 5. 177170-83-1 CAS MSDS (5-Bromohex-5-enenitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-hexene nitrile, 5048-19-1 [thegoodscentscompany.com]

- 7. 177170-83-1|this compound|BLDpharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-5-hexenenitrile

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 5-Bromo-5-hexenenitrile, a halogenated nitrile with significant potential in synthetic chemistry. Recognizing the limited availability of specific toxicological data for this compound, this document synthesizes information from its structural analogues—aliphatic nitriles, organobromine compounds, and vinyl bromides—to offer a robust framework for risk assessment and mitigation. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth protocols and engineering controls to ensure the safe utilization of this reactive intermediate in a laboratory setting.

Introduction: Understanding the Compound

This compound is a bifunctional molecule featuring both a nitrile group and a vinyl bromide. This unique combination makes it a valuable building block in organic synthesis, allowing for a variety of chemical transformations. However, these same reactive functional groups necessitate a thorough understanding of its potential hazards. The presence of the nitrile moiety suggests a potential for the release of cyanide, while the vinyl bromide introduces the risks associated with organobromine compounds, including potential carcinogenicity and reactivity as an alkylating agent.

This guide is structured to provide a proactive approach to safety, emphasizing a deep understanding of the "why" behind each precaution. By treating this compound with the respect it deserves, researchers can confidently and safely explore its synthetic utility.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are derived from its chemical structure. A comprehensive risk assessment should be conducted before any new experimental procedure involving this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₈BrN | |

| Molecular Weight | 174.04 g/mol | [1] |

| Boiling Point | 238.7 ± 33.0 °C (Predicted) | [1] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Not available. Assumed to be a liquid. | |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents. | |

| Vapor Pressure | Not available. Expected to be low at room temperature. | |

| Flash Point | Not available. Treat as a combustible liquid. |

Toxicological Profile: A Synthesis of Analog Data

-

Aliphatic Nitrile Toxicity: Aliphatic nitriles can be metabolized in the body to release the cyanide ion, which is a potent inhibitor of cellular respiration[3][4]. The toxicity of unsaturated aliphatic nitriles, such as this compound, is not solely dependent on cyanide release and may involve other mechanisms[1].

-

Organobromine Compound Toxicity: Many organobromine compounds are alkylating agents, meaning they can react with biological macromolecules like DNA, which can lead to mutagenic and carcinogenic effects[5]. Some organobromine compounds are also known to be persistent in the environment and can bioaccumulate[6].

-

Vinyl Bromide Toxicity: Vinyl bromide is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC)[7][8]. It can be metabolized to reactive intermediates that can bind to DNA and other cellular components[7].

Given these considerations, this compound should be handled as a highly toxic substance with suspected carcinogenic potential .

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory when working with this compound.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

-

Designated Area: It is highly recommended to establish a designated area within the fume hood for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Gloves: Due to the compound's toxicity and potential for skin absorption, appropriate glove selection is critical.

-

Recommended: Nitrile gloves with a minimum thickness of 8 mil are a suitable starting point for incidental contact. For extended handling, consider using thicker gloves or double-gloving.

-

Compatibility: Always consult a glove compatibility chart for halogenated and nitrile compounds. It is important to note that aromatic and halogenated hydrocarbons can degrade many glove materials[9]. Regularly inspect gloves for any signs of degradation or contamination and change them immediately if compromised.

-

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

Handling

-

Avoid Inhalation, Ingestion, and Skin Contact: Never work with this compound outside of a fume hood. Do not eat, drink, or smoke in the laboratory.

-

Prevent Aerosol Generation: Handle the compound gently to avoid the formation of aerosols.

-

Use Appropriate Equipment: Use glassware and equipment that are in good condition and compatible with the chemical.

-

Weighing: Weigh the compound in a tared, sealed container within the fume hood.

-

Transfers: Conduct all transfers of the liquid within the fume hood, preferably over a spill tray.

Storage

-

Container: Store this compound in a tightly sealed, clearly labeled container.

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Segregation: Store separately from strong oxidizing agents, acids, bases, and reducing agents[10].

-

Locked Storage: Due to its toxicity, it is advisable to store this compound in a locked cabinet or a designated, restricted-access area.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

Spills

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Fire

-

Fire Extinguishing Media:

-

Suitable: Use a dry chemical, carbon dioxide, or foam extinguisher[11].

-

Unsuitable: Do not use a direct stream of water, as it may spread the fire.

-

-

Firefighting Procedures:

-

If a fire occurs, evacuate the area and call the fire department.

-

Only trained personnel should attempt to extinguish the fire, and only if it is small and can be done safely.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

-

Be aware that combustion may produce toxic and corrosive gases, including hydrogen cyanide, hydrogen bromide, and oxides of nitrogen.

-

First Aid

Immediate medical attention is crucial in all cases of exposure.

-

Inhalation:

-

Skin Contact:

-

Immediately remove all contaminated clothing.

-

Flush the affected skin with copious amounts of water for at least 15 minutes[14].

-

Seek immediate medical attention.

-

-

Eye Contact:

-

Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious and able to swallow, rinse their mouth with water.

-

Seek immediate medical attention.

-

Note on Cyanide Poisoning: Due to the potential for cyanide release, be prepared for the possibility of cyanide poisoning. The administration of a cyanide antidote, such as hydroxocobalamin, should only be performed by trained medical personnel[1].

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled container. Halogenated organic waste should be segregated from non-halogenated waste[5][10].

-

Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.

Experimental Workflow and Risk Mitigation

The following diagrams illustrate a logical workflow for handling this compound and a decision-making process for risk mitigation.

Figure 1: A generalized experimental workflow for handling this compound.

Figure 2: A decision-making diagram for mitigating exposure risks.

Conclusion

While this compound presents significant hazards, a thorough understanding of its chemical nature and a disciplined approach to safety can effectively mitigate the associated risks. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely harness the synthetic potential of this valuable compound. Continuous vigilance and a commitment to a strong safety culture are paramount when working with any reactive and toxic chemical.

References

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

International Agency for Research on Cancer. (1999). Vinyl bromide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Retrieved from [Link]

-

Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

- Hard, G. C. (2002). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. Magnesium Research, 15(3-4), 251-269.

-

Mesa Fire and Medical Department. (n.d.). Flammable Liquid Incidents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. Retrieved from [Link]

-

Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

-

University of Liverpool Press. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

-

Health and Safety Executive and National Poisons Information Service. (n.d.). Cyanide poisoning: recommendations on first aid treatment for employers and first aiders. Retrieved from [Link]

- Wang, P., Zhang, Q., Zhang, H., Wang, Y., Sun, H., & Jiang, G. (2015). Organobromine compound profiling in human adipose. Environmental Pollution, 203, 1-7.

-

Monash University. (2022). First aid for cyanide exposure. Retrieved from [Link]

-

University of Leeds. (n.d.). Cyanide poisoning. Retrieved from [Link]

-

New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

-

Medscape. (2023). Cyanide Toxicity Treatment & Management. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]

-

University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

-

New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

Sources

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. bucknell.edu [bucknell.edu]

- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. Disposal process for halogenated organic material (Patent) | OSTI.GOV [osti.gov]

- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 9. safety.nmsu.edu [safety.nmsu.edu]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. phoenix.gov [phoenix.gov]

- 12. npis.org [npis.org]

- 13. monash.edu [monash.edu]

- 14. Cyanide poisoning | Wellbeing, Safety and Health | University of Leeds [wsh.leeds.ac.uk]

Methodological & Application

The Strategic Utility of 5-Bromo-5-hexenenitrile in the Genesis of Complex Heterocyclic Architectures

Introduction: Unveiling a Versatile Precursor for Heterocyclic Chemistry